
(2-Bromoethyl)(2-chloroethyl) ether
Descripción general
Descripción
(2-Bromoethyl)(2-chloroethyl) ether is a useful research compound. Its molecular formula is C4H8BrClO and its molecular weight is 187.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Radical Cyclization : Improved procedures for the electrochemical radical cyclization of 2-bromoethyl 2-alkynyl ethers, involving (2-Bromoethyl)(2-chloroethyl) ether, have been developed. This method uses chloro(pyridine)cobaloxime(III) and a zinc plate as a sacrificial anode in an undivided cell, applicable to a variety of bromo acetals under neutral conditions (Inokuchi et al., 1994).
Chemical Reaction Intermediate : The compound has been identified as a reaction intermediate in the formation of certain ethers. For example, the reaction of 1-bromo-7-(2-chloroethyl)tricyclo[4.1.0.0^2,7]heptane with n-butyllithium in ether led to the formation of specific ethers (Morf & Szeimies, 1986).
Electrochemical Reactions and Coupling : Investigations into the electrochemical reductive coupling of 2-chloroethanol and 2-bromoethanol to 1,4-butanediol have been conducted. These studies explore the potential for ether formation through chemical reactions leading to the cleavage of the carbon-halogen bond (Cipris, 1978).
Deprotection of 2-Haloethyl Esters : Research has shown that 2-bromoethyl and 2-chloroethyl esters of carboxylic acids can be easily deprotected with sodium borohydride in the presence of a catalytic amount of selenium or tellurium under mild conditions (Huang & Zhou, 1990).
Wastewater Treatment and Toxicity Assessment : Studies have been conducted to assess the ability of wastewater treatment systems to degrade organic chemicals like bis(2-chloroethyl)ether and to evaluate the toxicity response of biological systems to these chemicals (Ramey & Davis, 1989).
Vibrational Spectra and Rotational Isomerism : The vibrational spectra of molecules including 2-chloro-, 2-bromo-, and 2-iodoethyl methyl ethers have been measured, and the rotational isomerism has been studied in various states such as liquid, glassy, and crystalline (Matsuura et al., 1977).
Antineoplastic Agents : Research has been conducted on the reaction between phenyl isocyanate and N-bis(2-chloroethyl)amine in diethyl ether solution, leading to the formation of N-phenyl-N′-bis(2-chloroethyl)urea, which rearranges in ethanol solution or upon warming to form other compounds (Pettit et al., 1965).
Synthesis of Aryl 2-Bromo-2-Chloro-1,1-Difluoroethyl Ethers : A method for the synthesis of structurally unique and highly functionalized aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed, demonstrating the utility of halothane for the synthesis of aryl gem-difluoroalkyl ethers containing the bromochloromethyl group (Karuo et al., 2021).
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-2-chloroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrClO/c5-1-3-7-4-2-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPOUOYGTRLTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



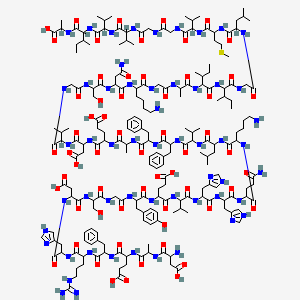
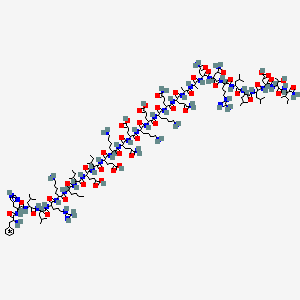
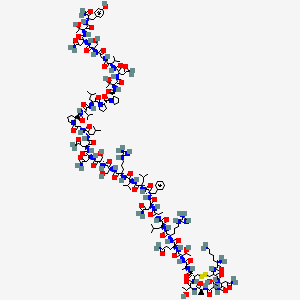

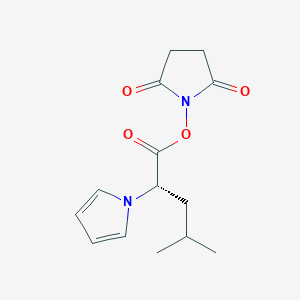
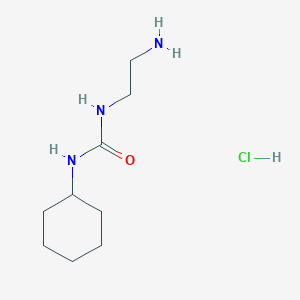
![5-Amino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one;hydrochloride](/img/structure/B8064246.png)
![(1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B8064249.png)
![1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B8064259.png)
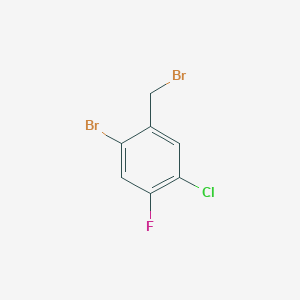
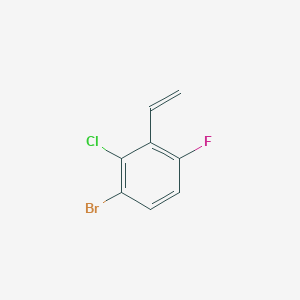
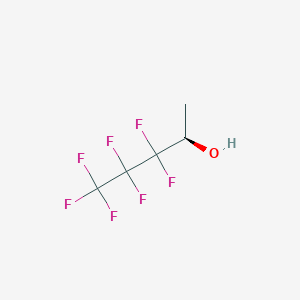
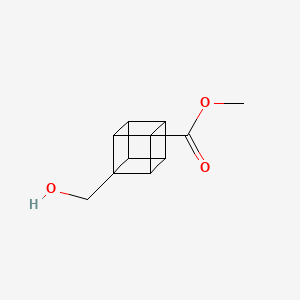
![(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B8064287.png)